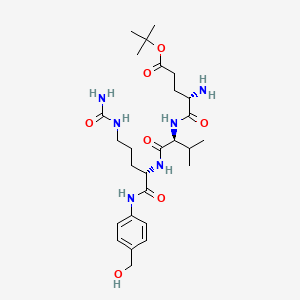
18-O-demethylpederin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-O-Demethylpederin is a natural polyketide first isolated from the insect genus Paederus. It is a non-protein insect toxin and exhibits a range of biological activities, including antibacterial, antiviral, and antitumor properties . This compound is a derivative of pederin, which is known for its potent bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
advancements in biotechnology and synthetic biology may offer potential methods for its production through microbial fermentation or engineered biosynthetic pathways .
Chemical Reactions Analysis
Types of Reactions
18-O-Demethylpederin undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
18-O-Demethylpederin has several scientific research applications:
Mechanism of Action
The mechanism of action of 18-O-demethylpederin involves its interaction with cellular targets, leading to the inhibition of protein synthesis. It binds to ribosomes and disrupts the translation process, thereby exerting its toxic effects on cells. This mechanism is similar to that of other pederin analogues .
Comparison with Similar Compounds
18-O-Demethylpederin is part of a family of polyketides that includes pederin, mycalamides, onnamides, and theopederins. These compounds share structural similarities but differ in their specific functional groups and bioactivities. For example:
Pederin: Known for its potent antitumor activity.
Mycalamides: Exhibits antiviral and cytotoxic properties.
Onnamides: Shows antifungal and cytotoxic activities.
Theopederins: Known for their antiviral and cytotoxic effects
Properties
Molecular Formula |
C24H43NO9 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S)-2-hydroxy-N-[(S)-[(2S,4R,6R)-4-hydroxy-6-[(2S)-3-hydroxy-2-methoxypropyl]-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |
InChI |
InChI=1S/C24H43NO9/c1-13-11-24(32-8,34-15(3)14(13)2)20(28)21(29)25-22(31-7)17-10-18(27)23(4,5)19(33-17)9-16(12-26)30-6/h14-20,22,26-28H,1,9-12H2,2-8H3,(H,25,29)/t14-,15-,16+,17+,18-,19-,20-,22+,24-/m1/s1 |
InChI Key |
RYMNJJUXEZDWPS-FQZCGRDXSA-N |
Isomeric SMILES |
C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@H]([C@@H]2C[C@H](C([C@H](O2)C[C@@H](CO)OC)(C)C)O)OC)O)OC)C |
Canonical SMILES |
CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(CO)OC)(C)C)O)OC)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



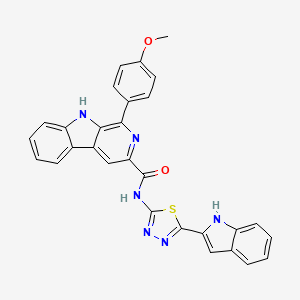
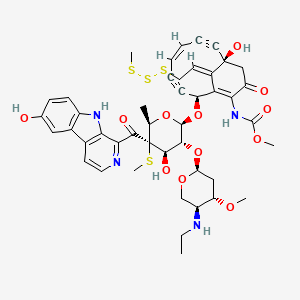



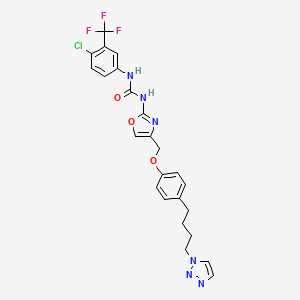


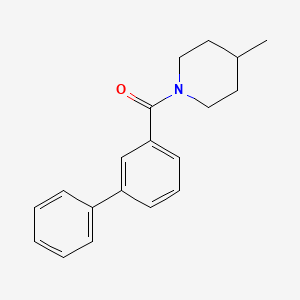
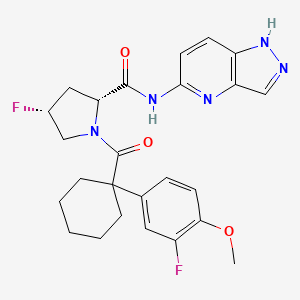
![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
